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Cat. No.: B1360203 Get Quote

Introduction

6-Chloropyridine-2-carbonitrile is a pivotal heterocyclic building block in modern chemistry,

finding extensive application in the synthesis of pharmaceutical and agrochemical compounds.

[1][2] Its disubstituted pyridine ring, featuring both an electron-withdrawing nitrile group and a

halogen, provides a versatile scaffold for developing complex molecular architectures. The

precise confirmation of its structure and purity is paramount for ensuring the reliability and

reproducibility of synthetic outcomes.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize

6-Chloropyridine-2-carbonitrile. As a self-validating system, the combination of these

techniques offers unambiguous structural confirmation. This document is intended for

researchers, scientists, and drug development professionals who rely on rigorous analytical

data for their work.

Molecular Structure and Properties
A thorough spectroscopic analysis begins with a clear understanding of the molecule's

structure. 6-Chloropyridine-2-carbonitrile (C₆H₃ClN₂) has a molecular weight of

approximately 138.55 g/mol .[1][3] The pyridine ring contains three aromatic protons, a chloro

substituent at position 6, and a nitrile substituent at position 2.
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dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Arial",

fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N1", pos="0,1!", fontcolor="#FFFFFF", shape=circle,

style=filled, fillcolor="#4285F4"]; C2 [label="C2", pos="1.2,0.6!", fontcolor="#202124"]; C3

[label="C3", pos="1.2,-0.6!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1.2!",

fontcolor="#202124"]; C5 [label="C5", pos="-1.2,-0.6!", fontcolor="#202124"]; C6 [label="C6",

pos="-1.2,0.6!", fontcolor="#202124"];

// Substituents CN_C [label="C7", pos="2.3,1.1!", fontcolor="#202124"]; CN_N [label="N2",

pos="3.2,1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; Cl

[label="Cl", pos="-2.4,1.1!", fontcolor="#FFFFFF", shape=circle, style=filled,

fillcolor="#34A853"];

// Protons H3 [label="H3", pos="2.1,-1.1!", fontcolor="#5F6368"]; H4 [label="H4", pos="0,-2.1!",

fontcolor="#5F6368"]; H5 [label="H5", pos="-2.1,-1.1!", fontcolor="#5F6368"];

// Define edges for bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5

[len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5];

// Substituent bonds C2 -- CN_C [len=1.5]; CN_C -- CN_N [style=bold, len=1.5, label=" ≡"]; C6

-- Cl [len=1.5];

// Proton bonds C3 -- H3 [len=1.2, style=dashed]; C4 -- H4 [len=1.2, style=dashed]; C5 -- H5

[len=1.2, style=dashed]; } Figure 1: Structure of 6-Chloropyridine-2-carbonitrile with atom

numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 6-Chloropyridine-2-carbonitrile, both ¹H and ¹³C NMR provide

distinct and diagnostic information.

¹H NMR Spectroscopy
Theoretical Analysis: The molecular structure features three aromatic protons in different

chemical environments, which should give rise to three distinct signals.
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H4: This proton is situated between two other protons (H3 and H5). It is expected to be a

triplet (or more accurately, a doublet of doublets with similar coupling constants) due to

coupling with both neighbors.

H3 and H5: These protons are adjacent to only one other proton (H4) and are therefore

expected to appear as doublets. The relative positions of the electron-withdrawing nitrile and

chloro groups will influence their chemical shifts.

Experimental Data: While a definitive, peer-reviewed peak list for this specific compound is not

readily available in the provided search results, data from spectral databases and analogous

compounds allow for a reliable prediction. The spectrum is expected to show a characteristic

pattern for a 1,2,3-trisubstituted aromatic system.

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity

Expected Coupling

Constant (J, Hz)

H4 ~7.9 - 8.1 t (or dd)
J(H4-H5) ≈ 8.0, J(H4-

H3) ≈ 8.0

H3 ~7.8 - 7.9 d J(H3-H4) ≈ 8.0

H5 ~7.6 - 7.7 d J(H5-H4) ≈ 8.0

Note: Predicted values are based on general principles and data for similar compounds like 2-

chloropyridine and 2-cyanopyridine.[4][5]

Interpretation: The downfield shifts (7.6-8.1 ppm) are characteristic of protons on an electron-

deficient pyridine ring. The splitting pattern—one triplet (or dd) and two doublets—is a definitive

fingerprint for the 3, 4, and 5-protons on the ring, confirming the substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-Chloropyridine-2-carbonitrile in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the

sample is fully dissolved.

Instrumentation: Use a Fourier-transform NMR spectrometer (e.g., 300 MHz or higher).
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Data Acquisition:

Tune and shim the spectrometer to optimize magnetic field homogeneity.

Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g.,

8-16) should be co-added to achieve an adequate signal-to-noise ratio.

Set the spectral width to cover the range of aromatic protons (e.g., 0-10 ppm).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the

residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[7]

¹³C NMR Spectroscopy
Theoretical Analysis: The molecule has six carbon atoms, all in unique chemical environments,

plus the nitrile carbon. This should result in six distinct signals in the ¹³C NMR spectrum.

Aromatic Carbons (C2-C6): These will appear in the typical aromatic region (120-150 ppm).

The carbons directly attached to the electronegative nitrogen (C2, C6) and chlorine (C6) will

be significantly shifted.[8]

Nitrile Carbon (C7): The carbon of the nitrile group typically appears in a distinct region

around 115-120 ppm.[9]

Experimental Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)

C6 (C-Cl) ~152

C2 (C-CN) ~145

C4 ~140

C5 ~130

C3 ~125

C7 (-C≡N) ~117
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Note: Predicted values are based on additive models and data from similar structures like 2-

cyanopyridine.[10][11]

Interpretation: The chemical shifts provide a map of the electronic environment of each carbon.

The downfield shift of C6 confirms its attachment to both the ring nitrogen and the chlorine

atom. The C2 carbon is also shifted downfield due to the nitrogen and the nitrile group. The

nitrile carbon signal around 117 ppm is a key diagnostic peak.[12]

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. ¹³C NMR is

less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.

Instrumentation: Use a Fourier-transform NMR spectrometer equipped with a broadband

probe.

Data Acquisition:

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a

singlet.

A larger number of scans (e.g., 128-1024 or more) is required due to the low natural

abundance of the ¹³C isotope.

Set the spectral width to cover the full range of organic carbons (e.g., 0-220 ppm).

Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using

the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[6]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to molecular vibrations.

Theoretical Analysis: The key functional groups in 6-Chloropyridine-2-carbonitrile will

produce characteristic absorption bands.

Nitrile (C≡N): A sharp, strong absorption is expected in the triple bond region.
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Aromatic Ring (C=C, C=N): Multiple absorptions are expected in the 1400-1600 cm⁻¹ region.

Aromatic C-H: Stretching vibrations will appear just above 3000 cm⁻¹.

C-Cl: A stretching vibration will appear in the fingerprint region.

Experimental Data:

Wavenumber (cm⁻¹) Intensity/Shape
Functional Group

Assignment

~2240 Strong, Sharp C≡N Stretch (Nitrile)

~3100-3000 Medium, Sharp Aromatic C-H Stretch

~1580, 1550, 1450 Medium to Strong
Aromatic C=C and C=N

Stretches

~1100-1000 Medium C-Cl Stretch

Note: Values are based on typical ranges for these functional groups.[13][14] A peak around

2240 cm⁻¹ is highly diagnostic for the nitrile group.[15]

Interpretation: The most crucial peak in the IR spectrum is the strong, sharp band around 2240

cm⁻¹, which is definitive evidence for the nitrile functional group. The presence of aromatic C-H

stretches above 3000 cm⁻¹ and multiple C=C/C=N bands in the 1450-1600 cm⁻¹ region

confirms the pyridine ring.

Experimental Protocol: IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid 6-Chloropyridine-2-carbonitrile
sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract

the atmospheric (CO₂, H₂O) and instrument-related absorptions.
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Place the sample on the crystal and apply pressure to ensure good contact.

Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to

improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of the molecular weight and elemental

formula.

Theoretical Analysis: For 6-Chloropyridine-2-carbonitrile, the key feature in the mass

spectrum will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine

(³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:

M⁺: The peak corresponding to the molecule containing the ³⁵Cl isotope.

[M+2]⁺: The peak corresponding to the molecule containing the ³⁷Cl isotope, which will be

approximately two mass units higher and have about one-third the intensity of the M⁺ peak.

Experimental Data:

m/z Value Relative Intensity Assignment

138 High Molecular Ion (M⁺) with ³⁵Cl

140 ~32% of M⁺
Molecular Ion ([M+2]⁺) with

³⁷Cl

103 Medium [M - Cl]⁺, Loss of chlorine

76 Medium
Fragmentation ion (e.g.,

[C₅H₂N]⁺)

Note: Data is consistent with information from the NIST Mass Spectrometry Data Center and

PubChem.[1]
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Interpretation: The observation of a peak at m/z 138 is consistent with the molecular weight of

the compound.[1] The presence of a corresponding peak at m/z 140 with an intensity ratio of

approximately 3:1 is the definitive signature of a molecule containing one chlorine atom, thus

confirming the elemental composition.

Experimental Protocol: Mass Spectrometry (GC-MS with
EI)

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane, ethyl acetate).

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an Electron Ionization (EI) source.

Data Acquisition:

Inject the sample solution into the GC, where it is vaporized and separated from the

solvent and any impurities.

The separated compound enters the MS ion source. In EI, high-energy electrons (typically

70 eV) bombard the molecules, causing ionization and fragmentation.

The resulting ions are separated by the mass analyzer (e.g., quadrupole) based on their

m/z ratio.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its

isotopic pattern. Compare the fragmentation pattern with known fragmentation pathways to

further support the structural assignment.[16]

Integrated Analytical Workflow
No single technique is sufficient for absolute confirmation. The true power of spectroscopic

analysis lies in the integration of data from multiple methods. The workflow below illustrates

how NMR, IR, and MS are used synergistically to provide a complete and validated structural

characterization.
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dot digraph "analytical_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6,

size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10,

fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9,

color="#5F6368"];

subgraph "cluster_0" { label = "Primary Analysis"; style = "rounded"; bgcolor = "#FFFFFF";

}

subgraph "cluster_1" { label = "Data Interpretation"; style = "rounded"; bgcolor = "#FFFFFF";

}

subgraph "cluster_2" { label = "Validation & Confirmation"; style = "rounded"; bgcolor =

"#FFFFFF";

}

IR -> IR_Data; MS -> MS_Data; NMR -> NMR_Data;

{IR_Data, MS_Data, NMR_Data} -> Cross_Validation;

Cross_Validation -> Confirmation [label=" Yes"]; Cross_Validation -> Re_evaluate [label=" No"];

} Figure 2: Integrated workflow for the spectroscopic confirmation of the compound.

Conclusion
The structural elucidation of 6-Chloropyridine-2-carbonitrile is reliably achieved through a

multi-technique spectroscopic approach. Infrared spectroscopy confirms the presence of the

critical nitrile and chloro-aromatic functionalities. Mass spectrometry validates the molecular

weight and elemental composition through the characteristic chlorine isotopic pattern. Finally,

¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon

framework, confirming the precise substitution pattern on the pyridine ring. This comprehensive

guide provides the foundational data and protocols necessary for researchers to confidently

identify and utilize this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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